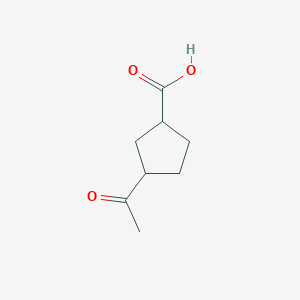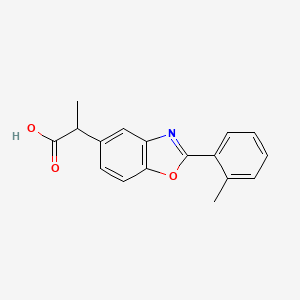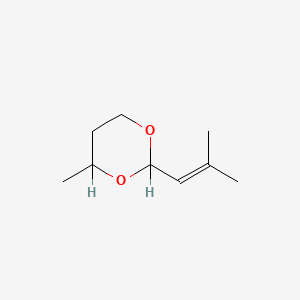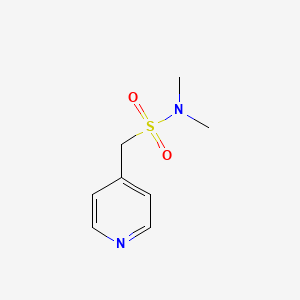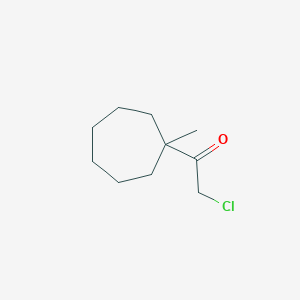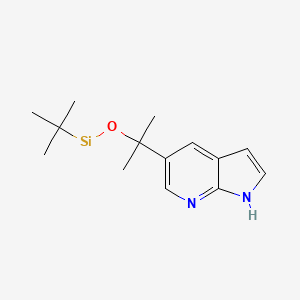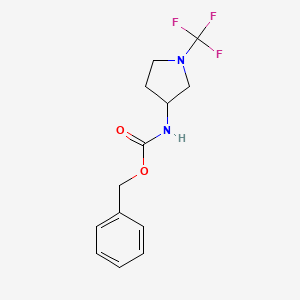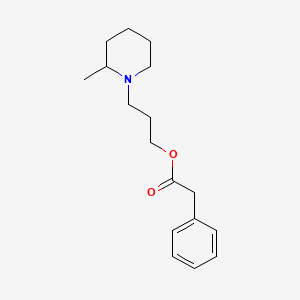![molecular formula C6H6N2O B13955017 6H-[1,3]oxazolo[3,4-a]pyrimidine CAS No. 49689-14-7](/img/structure/B13955017.png)
6H-[1,3]oxazolo[3,4-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-[1,3]oxazolo[3,4-a]pyrimidine is a heterocyclic compound that features a fused ring system combining oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]oxazolo[3,4-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 6H-[1,3]oxazolo[3,4-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-a]pyrimidine-6-ones, while reduction may produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
6H-[1,3]oxazolo[3,4-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6H-[1,3]oxazolo[3,4-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation, cancer progression, and viral replication .
Comparación Con Compuestos Similares
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its anti-inflammatory potential.
Pyrazolo[1,5-a]pyrimidine: Exhibits fluorescent properties and is used in optical applications.
Uniqueness: 6H-[1,3]oxazolo[3,4-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic properties
Propiedades
Número CAS |
49689-14-7 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
6H-[1,3]oxazolo[3,4-a]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-6-4-9-5-8(6)3-1/h1-4H,5H2 |
Clave InChI |
CEIUTFUKFMYGCK-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=CC=NC2=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)

